![molecular formula C15H18N4O4S B2435949 N-(2-(2-((2-méthoxyéthyl)amino)-2-oxoéthyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 1105248-33-6](/img/structure/B2435949.png)

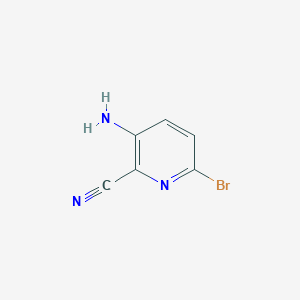

N-(2-(2-((2-méthoxyéthyl)amino)-2-oxoéthyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

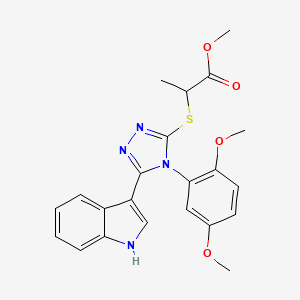

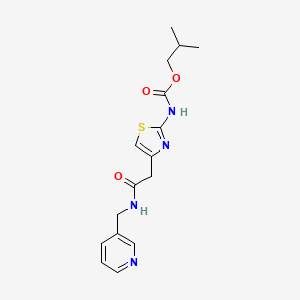

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thérapies à base d'ARN et acides nucléiques modifiés

La modification des acides nucléiques joue un rôle crucial dans le développement de médicaments. Plus précisément, le groupe 2'-hydroxy du ribose a été un point d'attention pour améliorer les propriétés des thérapies à base d'ARN. Le composé N-(2-(2-((2-méthoxyéthyl)amino)-2-oxoéthyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, avec sa modification 2'-O-(2-méthoxyéthyl) (MOE-ARN), a ouvert des possibilités passionnantes :

Synthèse enzymatique : Des chercheurs ont découvert une "porte" de contrôle stérique de la chaîne naissante à deux résidus dans une ADN polymérase archéenne. En modifiant cette porte pour réduire l'encombrement stérique, ils ont débloqué la synthèse d'oligomères d'ARN 2'-modifiés, y compris les oligomères d'ARN 2'-O-méthylé (2'-OMe-ARN) et MOE-ARN à séquence définie et aléatoire . Cette percée permet la production enzymatique de ces ARN modifiés, qui sont utilisés dans les thérapies d'acides nucléiques approuvées.

Catalyseurs d'endonuclease d'ARN : En utilisant le 2'-OMe-ARN, les scientifiques ont développé des catalyseurs d'endonuclease d'ARN (2'-OMezymes) qui clivent spécifiquement les ARNm oncogènes associés au cancer (par exemple, KRAS et β-caténine CTNNB1). Ces catalyseurs sont prometteurs pour des thérapies ciblées .

Aptamères : Des aptamères d'ARN 2'-OMe-/MOE- mélangés ont été conçus avec une forte affinité pour le facteur de croissance de l'endothélium vasculaire (VEGF). Ces aptamères pourraient potentiellement être utilisés pour le ciblage thérapeutique des maladies liées au VEGF .

Matériaux polymères et propriétés thermoréactives

Au-delà des thérapies, les propriétés du composé s'étendent à la science des matériaux :

- Poly(N,N-bis(2-méthoxyéthyl)acrylamide) (PMOEAm) et les copolymères apparentés ont un comportement thermoréactif. Ces polymères subissent des transitions sol-gel réversibles en réponse aux changements de température. Ces matériaux trouvent des applications dans l'administration de médicaments, l'ingénierie tissulaire et les revêtements intelligents .

En résumé, la polyvalence du composé couvre les thérapies à base d'ARN, la synthèse enzymatique et les matériaux polymères. Ses modifications uniques offrent des voies prometteuses pour faire progresser à la fois la médecine et la science des matériaux. Les chercheurs continuent d'explorer son potentiel en évolution dirigée et en nanotechnologie . 🌟

Mécanisme D'action

Target of Action

Pyrazole-containing molecules, like “N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide”, display a broad range of biological activities . They are known to interact with various receptors or enzymes, such as p38MAPK, different kinases, COX and others .

Mode of Action

The interaction of these compounds with their targets often involves the formation of bonds with key amino acids in the active site of the target protein, leading to changes in the protein’s function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets p38MAPK, it could affect pathways related to inflammation and cellular stress responses .

Pharmacokinetics

The ADME properties of the compound would depend on its chemical structure. For example, the presence of a methoxyethyl group could potentially influence its absorption and distribution .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits a kinase, it could prevent the phosphorylation of other proteins, altering cellular signaling pathways .

Propriétés

IUPAC Name |

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-22-6-4-16-13(20)7-19-14(10-8-24-9-11(10)18-19)17-15(21)12-3-2-5-23-12/h2-3,5H,4,6-9H2,1H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCZZXUWYSKVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2435876.png)

![3-chloro-N-[(E)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2435877.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2435885.png)

![ethyl 3-methyl-1-(4-methylbenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2435886.png)

![3-fluoro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2435889.png)